
AT-121: A Bifunctional Agonist for Non-Addictive
Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AT-121

Cat. No.: B3026133 Get Quote

A Technical Whitepaper for Drug Development Professionals

Abstract
AT-121 is a novel chemical entity engineered to address the pressing need for potent

analgesics devoid of the severe adverse effects and addiction potential associated with

traditional opioids. This document provides a comprehensive technical overview of AT-121, a

bifunctional agonist targeting both the mu-opioid receptor (MOR) and the nociceptin/orphanin

FQ peptide receptor (NOP). By activating NOP, AT-121 is designed to counteract the

undesirable effects of MOR activation, such as respiratory depression and euphoria, while

maintaining or even enhancing analgesic efficacy.[1][2][3] Preclinical studies in non-human

primates have demonstrated that AT-121 exhibits potent, morphine-like analgesic effects at

doses significantly lower than morphine, without inducing respiratory depression, abuse liability,

or physical dependence.[1][4][5][6] This whitepaper consolidates the available quantitative

data, details the experimental protocols from key preclinical studies, and provides visualizations

of the compound's signaling pathway and experimental evaluation workflow.

Introduction
The opioid crisis has underscored the urgent need for safer and non-addictive pain

management therapies.[3] Conventional opioids, such as morphine and oxycodone, primarily

act as agonists at the mu-opioid receptor (MOR), which is a key mediator of both analgesia and

the rewarding effects that lead to addiction.[1][2] Furthermore, MOR activation is linked to life-

threatening respiratory depression. The scientific community has been exploring novel
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strategies to dissociate the analgesic properties of opioids from their detrimental side effects.[2]

[5]

One of the most promising approaches is the development of bifunctional or multi-target

ligands. AT-121 emerged from this strategy, designed as a single molecule that acts as a

partial agonist at both the MOR and the nociceptin/orphanin FQ peptide (NOP) receptor.[4][7]

The NOP receptor system is known to modulate the MOR system; its activation can attenuate

the rewarding effects of MOR agonists and does not produce respiratory depression.[4][7] AT-
121 was developed to achieve a balanced activation of both receptors, aiming to provide robust

pain relief while mitigating the typical opioid side effects.[2][6] Preclinical data, primarily from

studies in rhesus monkeys, suggest that AT-121 is approximately 100 times more potent than

morphine as an analgesic and lacks the abuse potential and respiratory effects of conventional

opioids.[1][4][5]

Quantitative Data
The following tables summarize the key quantitative data for AT-121 from in vitro and in vivo

preclinical studies.

Table 1: Receptor Binding Affinities and Functional Activities of AT-121

Receptor Parameter Value (nM)

Nociceptin/Orphanin FQ

Peptide (NOP)
Ki 3.67[8][9]

Mu-Opioid Receptor (MOR) Ki 16.49[8][9]

Nociceptin/Orphanin FQ

Peptide (NOP)
EC50 ([35S]GTPγS) 34.7 - 35[4][9]

Mu-Opioid Receptor (MOR) EC50 ([35S]GTPγS) 19.6 - 20[4][9]

Delta-Opioid Receptor (DOR) Ki >100[4]

Kappa-Opioid Receptor (KOR) Ki >100[4]

Table 2: In Vivo Efficacy and Side Effect Profile of AT-121 in Non-Human Primates
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Parameter AT-121 Morphine

Analgesic Potency

Antinociceptive Effect (Tail-

withdrawal)

~100-fold more potent than

morphine[1][4]
-

Capsaicin-induced Allodynia
Dose-dependent inhibition

(0.003-0.03 mg/kg, s.c.)[4][9]
-

Side Effect Profile

Respiratory Depression
Not observed at 10x analgesic

dose[4]
Observed

Cardiovascular Effects
Not observed at 10x analgesic

dose[4]
-

Abuse Potential (Self-

administration)

Lacked reinforcing effects (0.3-

10 µg/kg/injection)[9]
Reinforcing

Opioid-induced Hyperalgesia Less than morphine[4] Observed

Physical Dependence Less than morphine[4] Observed

Tolerance

Did not induce hyperalgesia, a

marker of tolerance (0.01 or

0.03 mg/kg)[9]

Observed

Itch/Scratching
Did not increase scratching

activity[9]
-

Experimental Protocols
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional efficacy of AT-121 at human opioid

receptors.

Methodology:

Receptor Binding Assays:
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Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human NOP,

MOR, DOR, and KOR were used.

Competitive binding assays were performed using radioligands specific to each receptor.

The inhibition constant (Ki) was calculated to determine the binding affinity of AT-121.

[35S]GTPγS Functional Assays:

The agonist activity of AT-121 was determined by measuring its ability to stimulate the

binding of [35S]GTPγS to G-proteins coupled to the NOP and MOR receptors in the same

CHO cell membrane preparations.[4]

Concentration-response curves were generated to calculate the EC50 (half-maximal

effective concentration) and the maximal effect (Emax) relative to full agonists (N/OFQ for

NOP and DAMGO for MOR).[4]

In Vivo Analgesic Efficacy Assays in Non-Human
Primates (Rhesus Monkeys)
Objective: To assess the antinociceptive and antiallodynic effects of AT-121.

Methodology:

Warm Water Tail-Withdrawal Assay (Acute Nociception):

Monkeys were seated in primate restraint chairs.[4]

The lower part of their shaved tails was immersed in a thermal flask containing water

maintained at a noxious temperature (e.g., 50°C).[4][8]

The latency to tail withdrawal was measured as an indicator of nociception.

AT-121 was administered systemically (subcutaneously) at various doses, and the effect

on tail-withdrawal latency was compared to baseline and vehicle controls.[8]

Capsaicin-Induced Allodynia Model:
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Capsaicin was injected intradermally to induce a state of heightened pain sensitivity

(allodynia).

The response to a normally non-painful thermal stimulus (e.g., 46°C water) was

measured.[4]

AT-121 was administered systemically to evaluate its ability to reverse the capsaicin-

induced thermal allodynia in a dose-dependent manner.[4]

In Vivo Side Effect Profile Assays in Non-Human
Primates
Objective: To evaluate the abuse potential, respiratory effects, and other common opioid-

related side effects of AT-121.

Methodology:

Drug Self-Administration Assay (Abuse Potential):

Monkeys were trained to self-administer drugs by pressing a lever to receive an

intravenous infusion.

The reinforcing effects of AT-121 were compared to a known drug of abuse (e.g.,

oxycodone) and saline. AT-121 was also tested for its ability to reduce the self-

administration of oxycodone.[4]

Respiratory and Cardiovascular Monitoring:

Respiratory rate, oxygen saturation, and heart rate were monitored in conscious monkeys

following the administration of AT-121 at doses up to 10 times the effective analgesic

dose.[4]

Assessment of Physical Dependence and Tolerance:

Monkeys received repeated administrations of AT-121 or morphine.
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Signs of withdrawal (indicative of physical dependence) were observed following abrupt

cessation of the drug or administration of an opioid antagonist.

The development of tolerance was assessed by measuring the analgesic response over

time to determine if higher doses were required to produce the same effect. AT-121 was

found to produce less tolerance than morphine.[4]
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Caption: Signaling pathway of AT-121 as a bifunctional MOR/NOP agonist.
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Experimental Workflow for Preclinical Evaluation of AT-
121
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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